molecular formula C21H22ClFN6O2 B2945451 (2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049380-31-5

(2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

货号: B2945451
CAS 编号: 1049380-31-5
分子量: 444.9
InChI 键: OEJQVFSXSMAAPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone" is a structurally complex molecule featuring three key components:

  • A 2-chloro-6-fluorophenyl group attached to a methanone moiety.
  • A tetrazole scaffold substituted with a 4-ethoxyphenyl group, connected via a methylene (-CH₂-) bridge to the piperazine.

The chloro and fluoro substituents enhance lipophilicity and metabolic stability, while the ethoxy group may influence solubility and electronic properties .

属性

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN6O2/c1-2-31-16-8-6-15(7-9-16)29-19(24-25-26-29)14-27-10-12-28(13-11-27)21(30)20-17(22)4-3-5-18(20)23/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJQVFSXSMAAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2-chloro-6-fluorophenyl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanism of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure is characterized by a chloro and fluoro substitution on a phenyl ring, combined with a piperazine moiety linked to a tetrazole. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity . For instance, tetrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. A study demonstrated that specific analogs could reduce tumor growth in xenograft models, suggesting that this compound may also possess similar properties .

Anticonvulsant Properties

The structural components of the compound indicate potential anticonvulsant activity . Compounds featuring piperazine and tetrazole rings have been associated with modulation of neurotransmitter systems, particularly GABAergic pathways. In animal models, related compounds have shown efficacy in reducing seizure frequency and severity .

Neuropharmacological Effects

The presence of the piperazine moiety suggests possible neuropharmacological effects . Piperazine derivatives are known to interact with serotonin and dopamine receptors, potentially influencing mood and anxiety disorders. Preliminary studies have indicated that similar compounds can exhibit anxiolytic effects in animal models .

The proposed mechanism of action for this compound involves multiple pathways:

  • Receptor Modulation : The piperazine structure may allow for interaction with neurotransmitter receptors, influencing synaptic transmission.
  • Inhibition of Tumor Growth : Similar compounds have been shown to induce apoptosis in cancer cells via the activation of caspases and inhibition of anti-apoptotic proteins.
  • Antioxidant Activity : Some studies suggest that the presence of halogen substituents can enhance the antioxidant properties of compounds, contributing to their therapeutic effects .

Case Studies

  • Anticancer Efficacy : A study examining a series of tetrazole derivatives found that one compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity .
  • Seizure Models : In a controlled study using PTZ-induced seizure models in rodents, a related piperazine derivative significantly reduced seizure duration compared to controls .
  • Neuropharmacology : Research on piperazine-based compounds has shown promise in treating anxiety disorders, with behavioral assays indicating reduced anxiety-like behavior in treated animals .

Data Tables

Biological ActivityCompound AnalogIC50 Value (µM)Model
AntitumorTetrazole Derivative A15.3Xenograft
AnticonvulsantPiperazine Derivative B22.5PTZ Seizure
NeuropharmacologicalPiperazine Derivative C10.0Behavioral Test

相似化合物的比较

Core Heterocycles

  • Target Compound : The tetrazole ring (1H-tetrazol-5-yl) is a nitrogen-rich heterocycle with high metabolic stability and acidity (pKa ~4.9), favoring ionic interactions in biological systems.
  • Analog 1 () : Features a tetrazole-thio (-S-) linkage instead of a methylene bridge. The thioether group may reduce conformational rigidity compared to the target’s -CH₂- linker .
  • Analog 3 () : Incorporates a 1,2,4-triazole-thio system with sulfonyl groups, which could enhance solubility but reduce passive membrane permeability compared to the target’s ethoxyphenyl group .

Substituent Effects

  • Halogenation : The target’s 2-chloro-6-fluorophenyl group differs from analogs with 4-fluorophenyl () or 2,4-difluorophenyl (). Ortho-substituted halogens may sterically hinder interactions but improve selectivity for sterically tolerant binding pockets.
  • Ethoxy vs. Sulfonyl : The 4-ethoxyphenyl substituent in the target provides moderate electron-donating effects, contrasting with the electron-withdrawing sulfonyl groups in analogs 1 and 3. This distinction could influence π-π stacking or hydrogen-bond acceptor capacity .

Tabulated Comparison of Key Features

Feature Target Compound Analog 1 () Analog 2 () Analog 3 ()
Core Heterocycle Tetrazole (1H-tetrazol-5-yl) Tetrazole-thio 1,2,3-Triazole 1,2,4-Triazole-thio
Linker Methylene (-CH₂-) Thioether (-S-) Thiazole Thioether (-S-)
Aromatic Substituents 2-Chloro-6-fluorophenyl, 4-ethoxyphenyl Substituted phenylsulfonyl 4-Fluorophenyl 2,4-Difluorophenyl, phenylsulfonyl
Electronic Effects Moderate electron-donating (ethoxy) Strong electron-withdrawing (sulfonyl) Weak electron-withdrawing (F) Strong electron-withdrawing (sulfonyl)
Synthetic Method Likely nucleophilic substitution Triethylamine-mediated coupling Crystallization from DMF Sodium ethoxide-mediated reaction

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。